3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound with a molecular formula of C17H15N3O3S This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Coupling with Benzoic Acid: The final step involves coupling the thieno[2,3-b]pyridine derivative with benzoic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Fluorine Compounds
- Ethyl Acetoacetate
Uniqueness
Compared to similar compounds, 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features and the presence of both thieno[2,3-b]pyridine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C17H15N3O3S/c1-8-6-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-5-3-4-10(7-11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
OCKRCOCMZOOUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)O)N)C |
Origin of Product |
United States |
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